ML-18

BRS-3 antagonist enantioselectivity GPCR binding

BRS-3 pharmacology lacks selective non-peptide antagonists, forcing reliance on broad-spectrum or peptide tools that introduce experimental variability. ML-18 is the validated (S)-enantiomer BRS-3 antagonist with a built-in negative control (inactive R-enantiomer EMY-98). • BRS-3 IC50 4.8 μM; GRPR 16 μM; NMBR >100 μM - enables selective dose-response discrimination • Only the S-enantiomer inhibits BA1-induced Ca2+ flux, EGFR/ERK phosphorylation & lung cancer cell proliferation • ≥98% HPLC purity; DMSO-soluble (≥10 mM); ready for HTS & cell-based GPCR assay formatting • Global shipping with ice packs; comprehensive CoA & SDS provided

Molecular Formula C32H35N5O5
Molecular Weight 569.6 g/mol
Cat. No. B609121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-18
SynonymsML-18;  ML 18;  ML18.
Molecular FormulaC32H35N5O5
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C32H35N5O5/c1-42-26-15-9-23(10-16-26)32(17-5-2-6-18-32)21-34-30(38)29(19-22-20-33-28-8-4-3-7-27(22)28)36-31(39)35-24-11-13-25(14-12-24)37(40)41/h3-4,7-16,20,29,33H,2,5-6,17-19,21H2,1H3,(H,34,38)(H2,35,36,39)/t29-/m0/s1
InChIKeyJOKVJNCYOSFDGC-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML-18: Small-Molecule BRS-3 Antagonist for Lung Cancer Target Validation and GPCR Signaling Studies


ML-18 (CAS 1422269-30-4) is a non-peptide small-molecule antagonist of the bombesin receptor subtype-3 (BRS-3), an orphan G protein-coupled receptor (GPCR) implicated in tumor growth and metabolic regulation. It is the (S)-enantiomer of a PD176252 analog and was developed to address the longstanding absence of selective pharmacological tools for BRS-3 [1]. ML-18 inhibits specific [125I]-BA1 binding to BRS-3-expressing lung cancer cells with an IC50 of 4.8 μM and demonstrates moderate selectivity over the related gastrin-releasing peptide receptor (GRPR) and neuromedin B receptor (NMBR) .

Target engagement

BRS-3 antagonism studies in lung cancer cell models; GPCR signaling and target validation.

Enantiomer tool

Active (S)-enantiomer antagonist; (R)-enantiomer EMY-98 is inactive, providing a built-in negative control.

Receptor selectivity

Moderate selectivity for BRS-3 over GRPR and NMBR; suitable for bombesin receptor family profiling.

Why ML-18 Cannot Be Replaced by Generic BRS-3 Antagonists or Inactive Analogs


BRS-3 antagonists are not a uniform class; significant differences in enantiomeric specificity, receptor subtype selectivity, and functional antagonism exist between compounds. The (R)-enantiomer EMY-98, a direct structural analog, is essentially inactive at BRS-3 (IC50 >100 μM) and fails to inhibit agonist-induced signaling or proliferation, underscoring the absolute requirement for stereochemical specificity [1]. Moreover, earlier non-peptide antagonists such as PD176252 lack BRS-3 activity entirely, while peptide-based antagonists like Bantag-1 present different molecular properties (e.g., large peptide scaffold, distinct pharmacokinetic behavior) that complicate their use in high-throughput screening or cellular assays [2]. Substituting ML-18 with any compound lacking validated BRS-3 functional antagonism and receptor selectivity data would introduce uncontrolled experimental variability.

Enantiomeric mismatch

The (R)-enantiomer EMY-98 lacks BRS-3 binding and functional activity; stereochemical identity is critical.

Analog inactivity

Earlier non-peptide analogs (e.g., PD176252) show no BRS-3 antagonism and cannot substitute.

Scaffold limitations

Peptide antagonists like Bantag-1 have different molecular properties and may not suit cell-based HTS workflows.

Quantitative Differentiation of ML-18 from BRS-3 Antagonist Analogs and In-Class Compounds


Enantiomer-Specific BRS-3 Binding: ML-18 vs. EMY-98

ML-18 (S-enantiomer) binds BRS-3 with an IC50 of 4.8 μM, whereas the R-enantiomer EMY-98 shows no measurable affinity (IC50 >100 μM), establishing that BRS-3 antagonism is strictly stereospecific [1].

Enantiomer binding
Head-to-head
ML-18 IC50 4.8 μM vs. EMY-98 >100 μM
Supports enantiomer-specific BRS-3 target engagement studies.
Competitive radioligand binding, NCI-H1299 cells.
BRS-3 antagonist enantioselectivity GPCR binding

Receptor Subtype Selectivity Profile: BRS-3 vs. GRPR and NMBR

ML-18 exhibits moderate selectivity for BRS-3 (IC50 = 4.8 μM) over the closely related bombesin receptor family members GRPR (IC50 = 16 μM) and NMBR (IC50 >100 μM), a profile not observed with non-selective antagonists [1].

Receptor selectivity
Head-to-head
BRS-3 4.8 μM, GRPR 16 μM, NMBR >100 μM
Enables discrimination of BRS-3-mediated effects in bombesin family assays.
Radioligand binding on receptor-transfected cells.
BRS-3 GRPR NMBR receptor selectivity

Functional Antagonism of Agonist-Induced Calcium Mobilization

At 16 μM, ML-18 completely and reversibly antagonizes the 10 nM BA1 (BRS-3 peptide agonist)-induced increase in cytosolic Ca2+, whereas EMY-98 shows no inhibitory effect [1].

Ca²⁺ mobilization
Head-to-head
16 μM ML-18: complete inhibition; EMY-98: no effect
Confirms functional BRS-3 antagonism of Gq-coupled calcium signaling.
FURA-2 loaded NCI-H1299 cells, 10 nM BA1 agonist.
BRS-3 calcium signaling functional antagonism GPCR

Inhibition of EGFR and ERK Tyrosine Phosphorylation

ML-18 (16 μM) inhibits the ability of 100 nM BA1 to induce tyrosine phosphorylation of EGFR and ERK in lung cancer cells, while EMY-98 is inactive [1].

EGFR/ERK phosphorylation
Head-to-head
ML-18 inhibits BA1-induced p-EGFR/p-ERK; EMY-98 inactive
Links BRS-3 antagonism to downstream proliferative signaling pathways.
Western blot, NCI-H1299 cells, 100 nM BA1.
EGFR ERK tyrosine phosphorylation lung cancer BRS-3

Antiproliferative Activity in Lung Cancer Cells

ML-18 inhibits the proliferation of NCI-H1299 lung cancer cells stably expressing BRS-3, whereas EMY-98 shows no antiproliferative effect, consistent with its lack of receptor binding [1].

Antiproliferative effect
Head-to-head
ML-18 reduces proliferation; EMY-98 no effect
Indicates BRS-3-dependent antiproliferative outcome in lung cancer cell models.
MTT assay, BRS-3-transfected NCI-H1299 cells, 2-day treatment.
BRS-3 antiproliferative lung cancer cell viability

Comparative Antagonism of HER2/ERK Transactivation

Both ML-18 and the peptide antagonist Bantag-1 inhibit MK-5046-induced HER2 and ERK phosphorylation in lung cancer cells, confirming that ML-18 phenocopies the functional antagonism of a structurally distinct BRS-3 antagonist [1].

HER2/ERK transactivation
Head-to-head
ML-18 & Bantag-1 both inhibit MK-5046-induced pHER2/pERK
Small-molecule ML-18 phenocopies peptide antagonist in transactivation pathway studies.
NCI-H727 cells, Western blot, BRS-3 agonist MK-5046.
HER2 ERK transactivation ROS BRS-3

Optimal Scientific and Preclinical Applications of ML-18


Validation of BRS-3 as a Therapeutic Target in Lung Cancer

ML-18 is used in vitro to confirm that BRS-3 antagonism reduces lung cancer cell proliferation and EGFR/ERK signaling, providing proof-of-concept data for BRS-3 as an oncology target [1]. Its enantiomeric specificity (active S-enantiomer vs. inactive R-enantiomer) offers a built-in negative control for target engagement studies .

Pharmacological Profiling of Bombesin Receptor Family Ligands

Researchers employ ML-18 to discriminate BRS-3-mediated effects from those of GRPR and NMBR in bombesin family assays. Its IC50 values of 4.8 μM (BRS-3), 16 μM (GRPR), and >100 μM (NMBR) allow for careful dose selection to minimize off-target contributions [1].

Mechanistic Studies of GPCR-Mediated EGFR and HER2 Transactivation

ML-18 is utilized to dissect the ROS-dependent transactivation of EGFR and HER2 downstream of BRS-3 in lung cancer cells. It antagonizes agonist-induced phosphorylation events, enabling pathway mapping and combinatorial therapy exploration [1].

High-Throughput Screening (HTS) and Assay Development

As a non-peptide small molecule with defined BRS-3 antagonism, ML-18 serves as a reference antagonist in HTS campaigns aimed at identifying novel BRS-3 ligands or in cell-based GPCR assays measuring calcium flux or phosphorylation [1]. Its solubility in DMSO (≥10 mM) facilitates assay-ready plate formatting .

Application
Selection Property
Validation Focus
BRS-3 target validation in lung cancer cell models
Enantiomer-specific (S)-antagonist activity with inactive (R)-control
Binding affinity and functional antagonism endpoints
Bombesin receptor family pharmacological profiling
Subtype selectivity (BRS-3 > GRPR > NMBR)
Discrimination of BRS-3-mediated signaling vs. off-target receptor effects
GPCR-mediated EGFR/HER2 transactivation pathway mapping
Inhibition of agonist-induced tyrosine phosphorylation
ROS-dependent transactivation pathway assessment
High-throughput screening assay development
Non-peptide small molecule, DMSO-soluble reference antagonist
Calcium flux or phosphorylation readout validation

Technical Documentation Hub

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40 linked technical documents
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